molecular formula C24H19INP B4313914 N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE

N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE

Cat. No.: B4313914
M. Wt: 479.3 g/mol
InChI Key: XFPGVCCFXLIPDC-UHFFFAOYSA-N
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Description

N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE is an organophosphorus compound that features an imide group attached to a triphenylphosphine moiety and a 4-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE typically involves the reaction of triphenylphosphine with 4-iodoaniline in the presence of an oxidizing agent. One common method involves the use of a palladium-catalyzed carbonylation reaction, where the triphenylphosphine and 4-iodoaniline are reacted with carbon monoxide in the presence of a palladium catalyst and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods

Industrial production of this compound may involve scalable electrochemical synthesis methods. For example, the anodic oxidation of iodobiaryls in a simple undivided electrolysis cell can be used to produce diaryliodonium salts, which can then be further reacted to form the desired imide compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphorus center can be oxidized or reduced.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in carbonylation and coupling reactions.

    Bases: Such as DBU, used to facilitate the reaction.

    Oxidizing Agents: Used to oxidize the phosphorus center.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylphosphine imides, while coupling reactions can produce larger aromatic systems.

Scientific Research Applications

N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE exerts its effects involves the interaction of the phosphorus center with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic reactions. Additionally, the imide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE is unique due to the presence of both the triphenylphosphine and imide groups, which confer distinct reactivity and potential applications compared to other 4-iodophenyl compounds. Its ability to participate in a wide range of chemical reactions and its utility in the synthesis of complex materials make it a valuable compound in various fields of research.

Properties

IUPAC Name

(4-iodophenyl)imino-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19INP/c25-20-16-18-21(19-17-20)26-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPGVCCFXLIPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)I)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19INP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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